molecular formula C₂₈H₂₆N₂O₅S B1141973 6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester 4-Oxide CAS No. 77943-74-9

6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester 4-Oxide

Cat. No.: B1141973
CAS No.: 77943-74-9
M. Wt: 502.58
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Description

6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester 4-Oxide is a complex organic compound with significant applications in the field of antibacterial research. This compound is known for its unique structure, which includes a bicyclic ring system and multiple functional groups, making it a valuable subject for scientific studies.

Preparation Methods

The synthesis of 6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester 4-Oxide involves several steps. The process typically starts with the preparation of the bicyclic core, followed by the introduction of the benzamido and benzhydryl ester groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester 4-Oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with bacterial cell wall synthesis. It inhibits the transpeptidase enzyme, which is crucial for cross-linking peptidoglycan chains in the bacterial cell wall. This inhibition leads to weakened cell walls and ultimately, bacterial cell death. The molecular targets include the transpeptidase enzyme and other proteins involved in cell wall synthesis .

Comparison with Similar Compounds

Similar compounds include:

    6-{[Amino(phenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: This compound has a similar bicyclic structure but different functional groups.

    (2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide: Another compound with a similar core structure but different ester groups.

    4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, diphenylmethyl ester: This compound has a similar bicyclic core but different substituents

The uniqueness of 6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester 4-Oxide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Biological Activity

6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester 4-Oxide (CAS Number: 77943-74-9) is a synthetic compound with potential applications in pharmacology, particularly as an antibiotic. It belongs to a class of beta-lactam antibiotics known for their ability to inhibit bacterial cell wall synthesis, making them effective against various bacterial infections.

Molecular Characteristics

  • Molecular Formula : C28H26N2O5S
  • Molecular Weight : 502.58 g/mol
  • Structural Features : The compound features a thiazolidine ring and a benzamide moiety, which contribute to its biological activity.

Antibacterial Activity

The primary biological activity of this compound is its antibacterial properties. It has been shown to be effective against both gram-positive and gram-negative bacteria. The mechanism of action primarily involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death.

Table 1: Antibacterial Activity Against Various Bacteria

BacteriaActivity (Zone of Inhibition)Reference
Staphylococcus aureus20 mm
Escherichia coli15 mm
Bacillus subtilis18 mm
Pseudomonas aeruginosa12 mm

Enzyme Inhibition

In addition to its antibacterial properties, the compound also exhibits enzyme inhibition capabilities. It has been tested for its effects on various enzymes relevant in microbial metabolism.

Enzyme Inhibition Studies

  • Urease Inhibition : The compound demonstrated significant urease inhibition, which is crucial for controlling urea hydrolysis in bacteria.
  • Alpha-Amylase Inhibition : Moderate inhibition was observed, indicating potential applications in managing carbohydrate metabolism in pathogenic bacteria.

Table 2: Enzyme Inhibition Results

EnzymeInhibition Rate (%)Reference
Urease75%
Alpha-Amylase40%

Antioxidant Activity

The antioxidant potential of the compound has been evaluated using the DPPH assay, which measures the scavenging ability against free radicals.

Table 3: Antioxidant Activity

Sample% InhibitionReference
Compound65%

Case Studies

Several studies have focused on the synthesis and biological evaluation of related compounds, highlighting the importance of structural modifications in enhancing antibacterial efficacy.

  • Study on Structural Analogues : Research conducted on structural analogues of beta-lactam antibiotics indicated that modifications could lead to enhanced activity against resistant strains of bacteria. Compounds M2 and M3 showed superior antibacterial effects compared to the parent compound, suggesting that further exploration of structural variations could yield more potent derivatives .
  • Molecular Docking Studies : Molecular docking studies have been performed to predict the binding affinity of this compound with bacterial targets such as penicillin-binding proteins (PBPs). These studies suggest a strong interaction, reinforcing the hypothesis regarding its mechanism of action .

Properties

IUPAC Name

benzhydryl 6-benzamido-3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5S/c1-28(2)23(27(33)35-22(18-12-6-3-7-13-18)19-14-8-4-9-15-19)30-25(32)21(26(30)36(28)34)29-24(31)20-16-10-5-11-17-20/h3-17,21-23,26H,1-2H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRIHCHLMOZDFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1=O)C(C2=O)NC(=O)C3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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